Cas no 35206-03-2 (7H-Purine-7-ethanaminium,N,N-diethyl-1,2,3,6-tetrahydro-N,1,3-trimethyl-2,6-dioxo-, iodide (1:1))

35206-03-2 structure
Produktname:7H-Purine-7-ethanaminium,N,N-diethyl-1,2,3,6-tetrahydro-N,1,3-trimethyl-2,6-dioxo-, iodide (1:1)
7H-Purine-7-ethanaminium,N,N-diethyl-1,2,3,6-tetrahydro-N,1,3-trimethyl-2,6-dioxo-, iodide (1:1) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 7H-Purine-7-ethanaminium,N,N-diethyl-1,2,3,6-tetrahydro-N,1,3-trimethyl-2,6-dioxo-, iodide (1:1)
- 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl-diethyl-methylazanium,iodide
- 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N-diethyl-N-methylethanaminium iodide
- Diethyl(methyl)(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-ethyl)ammonium iodide
- Etamiphyllin methiodide
- Diethylmethyl(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl)ammonium iodide
- DIETHYL(METHYL)[1,2,3,6-TETRAHYDRO-1,3-DIMETHYL-2,6-DIOXO-7H-PURINE-7-ETHYL]AMMONIUM IODIDE
- NIOSH/BP8140700
- Ammonium, diethylmethyl(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl)-, iodide
- 4VSE9SD62R
- EINECS 252-437-3
- UNII-4VSE9SD62R
- Iodomethylate de diethylaminoethyltheophylline
- Iodomethylate de diethylaminoethyltheophylline [French]
- Q27260572
- 35206-03-2
- BP81407000
- 7H-PURINE-7-ETHANAMINIUM, N,N-DIETHYL-1,2,3,6-TETRAHYDRO-N,1,3-TRIMETHYL-2,6-DIOXO-, IODIDE (1:1)
- DTXSID60188712
- SIMESPHYLLINE
-
- Inchi: InChI=1S/C14H24N5O2.HI/c1-6-19(5,7-2)9-8-18-10-15-12-11(18)13(20)17(4)14(21)16(12)3;/h10H,6-9H2,1-5H3;1H/q+1;/p-1
- InChI-Schlüssel: ZRNCURVARUWAMN-UHFFFAOYSA-M
- Lächelt: [I-].CC[N+](CCN1C=NC2N(C(N(C(=O)C1=2)C)=O)C)(C)CC
Berechnete Eigenschaften
- Genaue Masse: 421.09747g/mol
- Monoisotopenmasse: 421.09747g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 5
- Komplexität: 424
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 58.4Ų
7H-Purine-7-ethanaminium,N,N-diethyl-1,2,3,6-tetrahydro-N,1,3-trimethyl-2,6-dioxo-, iodide (1:1) Verwandte Literatur
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
35206-03-2 (7H-Purine-7-ethanaminium,N,N-diethyl-1,2,3,6-tetrahydro-N,1,3-trimethyl-2,6-dioxo-, iodide (1:1)) Verwandte Produkte
- 603-00-9(Proxyphylline)
- 18428-63-2(Acefylline Piperazine)
- 188297-90-7(Paraxanthine-1-methyl-d3)
- 83-67-0(Theobromine)
- 26351-04-2(Caffeine-d3 (7-methyl-d3))
- 23043-88-1(7-Ethyl Theophylline)
- 55242-64-3(3-Methyl-7-propylxanthine)
- 652-37-9(Acefylline)
- 26351-03-1(Caffeine-d3 (1-methyl-d3))
- 1702651-50-0(2-{(benzyloxy)carbonylamino}-2-(2-bromo-4-fluorophenyl)propanoic acid)
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